molecular formula C23H37NO4 B109523 N-Arachidonoyl-L-Serine

N-Arachidonoyl-L-Serine

Cat. No.: B109523
M. Wt: 391.5 g/mol
InChI Key: FQUVPTVNRMUOPO-UPQKDGGNSA-N
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Description

N-Arachidonoyl-L-Serine is a naturally occurring lipoamino acid found in the central nervous system. It is chemically related to N-arachidonoyl ethanolamine (anandamide), an endocannabinoid. This compound has been identified as an endocannabinoid-like compound with various physiological roles, including vasodilation and neuroprotection .

Mechanism of Action

Target of Action

N-Arachidonoyl-L-Serine (ARA-S) is a lipid molecule structurally related to the endocannabinoid family . It has been found to affect n-type ca2+ channels in rat sympathetic ganglion neurons .

Mode of Action

ARA-S’s interaction with its targets results in a rapid and reversible augmentation of Ca2+ current that is voltage-dependent and results from a hyperpolarizing shift in the activation curve . It appears to act independently of G-protein-coupled receptors .

Biochemical Pathways

ARA-S has been found to modulate Rho kinase, playing a critical role in the regulation of its activity and subsequent effects on the cytoskeleton . It also increases the phosphorylation of Akt and mitogen-activated protein kinase (MAPK) in human umbilical vein endothelial cells (HUVEC) . These effects are mediated via CB1, CB2, and TRPV1 receptors .

Pharmacokinetics

It is known to be an endogenous lipid found in the brain , suggesting that it can cross the blood-brain barrier

Result of Action

ARA-S has been shown to have neuroprotective effects . It leads to a significant improvement in functional outcome, reduced edema, and lesion volume following injury . It also induces relaxation in isolated rat mesenteric arteries and abdominal aorta . Moreover, it has been found to alter the cytoskeleton, supporting essential cell functions like vasodilation, proliferation, and movement .

Action Environment

The action of ARA-S can be influenced by various environmental factors. For instance, its effects on N-type Ca2+ channels were determined using whole cell patch clamp, a technique that allows for the control of the cell’s membrane potential . The precise mechanisms of action by ARA-S in various vascular preparations appear to be different and require further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Arachidonoyl-L-Serine can be synthesized through the condensation of arachidonic acid with L-serine. The reaction typically involves the activation of the carboxyl group of arachidonic acid, followed by its coupling with the amino group of L-serine. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: N-Arachidonoyl-L-Serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Arachidonoyl-L-Serine has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying amide bond formation and lipid biochemistry.

    Biology: It is used to investigate the role of endocannabinoid-like compounds in cellular signaling and metabolism.

    Medicine: this compound has potential therapeutic applications due to its vasodilatory and neuroprotective properties. It is being studied for its effects on cardiovascular health and neurodegenerative diseases.

    Industry: Its unique properties make it a candidate for developing new pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

N-Arachidonoyl-L-Serine is unique among endocannabinoid-like compounds due to its specific physiological effects and minimal activity at traditional cannabinoid receptors (CB1 and CB2). Similar compounds include:

This compound stands out due to its unique receptor-independent mechanisms and potential therapeutic applications.

Properties

IUPAC Name

(2S)-3-hydroxy-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVPTVNRMUOPO-UPQKDGGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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